Urinary Excretion Yield: ECMN vs. NDELA
In rats administered N,N'-dinitrosopiperazine (DNPz), ECMN (reported as N-nitroso(2-hydroxyethyl)glycine) accounted for 22% of the administered dose excreted in urine, whereas N-nitrosodiethanolamine (NDELA) represented only 3% and 3-hydroxy-N-nitrosopyrrolidine represented 3% [1]. This demonstrates ECMN as the predominant urinary metabolite of DNPz, providing a 7.3-fold higher yield than NDELA under identical experimental conditions.
| Evidence Dimension | Urinary excretion as percentage of administered parent compound dose |
|---|---|
| Target Compound Data | 22% of DNPz dose excreted as ECMN |
| Comparator Or Baseline | NDELA (3%), 3-hydroxy-N-nitrosopyrrolidine (3%), unchanged DNPz (18%) |
| Quantified Difference | ECMN yield is 7.3-fold higher than NDELA; 19 percentage points absolute difference |
| Conditions | In vivo rat study; single oral gavage dose; 24 h urine collection; GC-TEA quantification |
Why This Matters
The substantially higher urinary yield makes ECMN the analytically superior biomarker for monitoring DNPz exposure in both animal models and human studies, directly impacting assay sensitivity and procurement decisions for metabolism research.
- [1] Hecht SS, Morrison JB, Young R. N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis. 1984;5(7):979-981. PMID: 6733859. View Source
